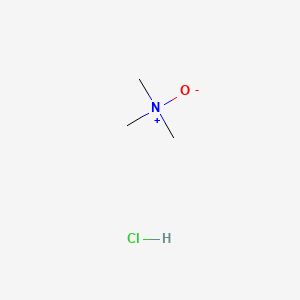

Trimethylamine oxide hydrochloride

Description

Historical Context of Trimethylamine (B31210) N-Oxide Discovery and Early Research

The discovery of trimethylamine N-oxide dates back to early studies on the chemical composition of marine organisms. Researchers investigating the distinct "fishy" odor of decaying seafood identified trimethylamine (TMA) as a key volatile compound. biologists.com Subsequent research revealed that TMAO is the odorless precursor to TMA in living tissues and that its reduction to TMA is a result of bacterial action after death. biologists.com

Early research primarily focused on the distribution of TMAO in marine fauna and its role as an osmolyte, a compound that helps cells maintain their volume and fluid balance. biologists.comlsu.edu In 1982, a pivotal paper highlighted the widespread occurrence of methylamine (B109427) compounds, particularly TMAO, in the tissues of marine organisms and solidified its status as a "compatible osmolyte." biologists.com This foundational work spurred further investigation into the diverse physiological and biochemical functions of TMAO.

Significance of Trimethylamine N-Oxide in Diverse Biological Systems (Excluding Human Clinical)

The importance of TMAO in biological systems is multifaceted, extending from its role in osmotic regulation to its influence on the fundamental properties of proteins.

Role as a Compatible Osmolyte in Marine Organisms

Marine organisms, from crustaceans to deep-sea fish, accumulate TMAO in their tissues to counteract the high osmotic pressure of their saline environment. jst.go.jpbiocrates.comresearchgate.net As a "compatible osmolyte," TMAO can be present at high concentrations without significantly perturbing cellular functions. biologists.comlsu.edu This is in contrast to inorganic salts, which can be disruptive to protein structure and enzyme activity at high levels.

One of the most well-documented examples of TMAO's role as a counteracting osmolyte is in elasmobranchs (sharks and rays). These cartilaginous fish retain high concentrations of urea (B33335) in their tissues to remain iso-osmotic with seawater. biologists.com While effective for osmoregulation, urea is a potent protein destabilizer. biologists.com Marine elasmobranchs accumulate TMAO at a roughly 2:1 ratio of urea to TMAO, which effectively counteracts the denaturing effects of urea on proteins. biologists.com

Furthermore, the concentration of TMAO in the tissues of marine animals often increases with the depth of their habitat. biocrates.com This suggests that TMAO also plays a crucial role in counteracting the immense hydrostatic pressure experienced in the deep sea, which can disrupt protein structure and function. biocrates.comresearchgate.net

Influence on Protein Stability and Function in Extremophilic Environments

Beyond its role in osmoregulation, TMAO is recognized as a potent protein stabilizer, particularly in extremophilic organisms that thrive in harsh conditions. sid.ir It has been shown to protect proteins against the denaturing effects of not only urea and hydrostatic pressure but also high temperatures. researchgate.netnih.govnih.gov

The mechanism by which TMAO stabilizes proteins is a subject of ongoing research. One hypothesis suggests that TMAO is excluded from the immediate vicinity of the protein, a phenomenon known as preferential hydration. pnas.orgresearchgate.net This exclusion creates a thermodynamic force that favors the compact, folded state of the protein. Another view proposes that TMAO directly interacts with the protein surface, acting as a kind of molecular "surfactant" that stabilizes the native conformation. pnas.orgresearchgate.net

Recent studies using advanced techniques like infrared spectroscopy have provided more nuanced insights. pnas.orgnih.govscience.gov These studies suggest that TMAO's stabilizing effect may arise from a combination of factors, including its ability to modulate the hydrogen-bonding network of water around the protein and to act as a "nano-crowder" that entropically favors the folded state. pnas.orgnih.gov However, some research indicates that TMAO can inhibit the folding of proteins with slow folding kinetics by affecting specific steps like proline cis-trans isomerization. nih.govnih.gov

The stabilizing effects of TMAO are not without limits. At very high concentrations, TMAO can have a destabilizing effect on some proteins. nih.gov

Microbial Metabolism and Inter-species Interactions

TMAO is a key player in microbial ecosystems, serving as a nutrient source for many marine bacteria. uea.ac.ukpnas.org The degradation of TMAO is a critical step in the marine nitrogen and carbon cycles. The enzyme responsible for the initial step of TMAO catabolism is TMAO demethylase (Tdm). uea.ac.uk The uptake of TMAO into microbial cells is facilitated by a specific ATP-binding cassette (ABC) transporter. uea.ac.ukpnas.org

The microbial metabolism of TMAO is also central to the characteristic odor of spoiling fish. Bacteria in the gut of marine animals and on their surfaces after death possess TMAO reductase, an enzyme that reduces TMAO to the volatile and pungent compound trimethylamine (TMA). biologists.comyoutube.com

The interaction between diet, gut microbiota, and TMAO metabolism is an active area of research. mdedge.commdpi.comnews-medical.net In non-marine organisms, dietary precursors such as choline (B1196258) and L-carnitine, found in foods like red meat and eggs, are metabolized by gut bacteria to produce TMA. youtube.comyoutube.com This TMA is then absorbed and oxidized in the liver to TMAO. nih.govnih.gov The composition of the gut microbiota can significantly influence the amount of TMAO produced. nih.govfrontiersin.org For instance, certain bacterial species are more efficient at converting dietary precursors to TMA. frontiersin.org

Current Academic Research Trajectories for Trimethylamine Oxide Hydrochloride

Current academic research on this compound continues to explore its fundamental roles in biology and chemistry. Key areas of investigation include:

Refining the Mechanisms of Protein Stabilization: Researchers are employing sophisticated computational and experimental techniques to further elucidate the precise molecular mechanisms by which TMAO stabilizes proteins under various stress conditions. pnas.orgresearchgate.netpnas.org This includes understanding its interactions with water, its direct binding to proteins, and its influence on protein folding pathways. nih.govnih.gov

Microbiome-Host Interactions: A significant focus of current research is the intricate relationship between the gut microbiome, dietary intake, and TMAO production. mdedge.comfrontiersin.org Studies are aimed at identifying specific microbial species and enzymatic pathways involved in TMAO metabolism and understanding how these can be modulated by diet and other factors. mdedge.comfrontiersin.org

TMAO in Extreme Environments: The role of TMAO in enabling life in extreme environments, such as the deep sea and hypersaline habitats, remains a compelling area of study. biocrates.comresearchgate.net Research is ongoing to understand how TMAO contributes to the adaptation of organisms to high pressure, low temperature, and high salinity.

Biochemical and Biophysical Properties: Detailed investigations into the fundamental chemical and physical properties of TMAO and its interactions with other molecules continue to provide a foundation for understanding its biological functions.

Structure

3D Structure of Parent

Properties

CAS No. |

7651-88-9 |

|---|---|

Molecular Formula |

C3H10ClNO |

Molecular Weight |

111.57 g/mol |

IUPAC Name |

N,N-dimethylmethanamine oxide;hydrochloride |

InChI |

InChI=1S/C3H9NO.ClH/c1-4(2,3)5;/h1-3H3;1H |

InChI Key |

VVNNJNFUHFSPOZ-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)[O-].Cl |

Canonical SMILES |

C[N+](C)(C)[O-].Cl |

Other CAS No. |

7651-88-9 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Trimethylamine Oxide Hydrochloride

Laboratory-Scale Synthesis Routes for Trimethylamine (B31210) Oxide Hydrochloride

The synthesis of trimethylamine oxide hydrochloride in a laboratory setting is a two-step process. It begins with the oxidation of a trimethylamine precursor to form trimethylamine N-oxide, which is then converted to its hydrochloride salt.

The most common laboratory method for synthesizing trimethylamine N-oxide (TMAO) involves the direct oxidation of trimethylamine ((CH₃)₃N). This reaction is typically achieved using hydrogen peroxide (H₂O₂) as the oxidizing agent. wikipedia.org The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the peroxide and resulting in the formation of the N-oxide and water as a byproduct. wikipedia.orggoogle.com

The general chemical equation for this oxidation is: (CH₃)₃N + H₂O₂ → (CH₃)₃NO + H₂O wikipedia.org

The reaction is often performed in an aqueous solution. An aqueous solution of trimethylamine is reacted with hydrogen peroxide, sometimes under controlled temperature conditions to manage the exothermic nature of the reaction. google.com The resulting product is an aqueous solution of trimethylamine N-oxide. google.comgoogle.com This direct oxidation is a foundational step before the formation of the hydrochloride salt.

Once trimethylamine N-oxide is synthesized, it is converted into its hydrochloride salt. This is achieved by treating the trimethylamine N-oxide solution with hydrochloric acid (HCl). The lone pair of electrons on the oxygen atom of the N-oxide group is protonated by the acid, forming a stable salt.

This process is analogous to the synthesis of trimethylamine hydrochloride, where free trimethylamine is distilled into hydrochloric acid. orgsyn.org For trimethylamine N-oxide, the hydrochloric acid solution containing the N-oxide is typically concentrated by evaporation, often using a steam bath as the solution becomes more concentrated, to induce crystallization. orgsyn.org The resulting this compound crystals are then filtered and dried. orgsyn.org Proper control of evaporation and temperature is necessary to obtain a pure crystalline product. orgsyn.org

Derivatization Strategies for Structural and Functional Studies

For many functional and analytical studies involving trimethylamine N-oxide, particularly in biological samples, direct analysis can be challenging. While methods exist for the direct quantification of TMAO without derivatization nih.gov, derivatization is a key strategy, especially for its volatile precursor, trimethylamine (TMA). nih.gov Modifying TMA with a chemical reagent makes it more suitable for analysis by techniques like high-performance liquid chromatography (HPLC) with UV or fluorescence detection. researchgate.netchromatographyonline.com

Common derivatizing reagents for TMA include:

9-fluorenylmethylchloroformate (FMOC): FMOC reacts with TMA to form a derivative that is highly responsive to UV detectors, making it suitable for HPLC-based quantification. researchgate.netchromatographyonline.com The reaction kinetics show that the derivatization reaches equilibrium after approximately 100 minutes. chromatographyonline.com

Iodoacetonitrile (IACN): This reagent is effective for derivatizing TMA for analysis via liquid chromatography-mass spectrometry (LC-MS). nih.gov

Ethyl bromoacetate (B1195939) (EBA): EBA is another reagent used to create a TMA derivative suitable for chromatographic analysis. nih.govchromatographyonline.com

These derivatization strategies are crucial for accurately measuring TMA levels, which is essential for understanding the metabolic pathways and functional roles of TMAO, as TMA is its direct metabolic precursor. nih.govfrontiersin.org

Advanced Synthetic Approaches and Yield Optimization

Significant research has focused on optimizing the synthesis of trimethylamine N-oxide to improve yield, reduce costs, and enhance safety. Advanced approaches move beyond the basic oxidation reaction by incorporating stabilizers and initiators and by carefully controlling reaction parameters. google.comgoogle.com

One key strategy is the use of an excess of hydrogen peroxide relative to trimethylamine, with molar ratios of H₂O₂ to (CH₃)₃N ranging from 1.01 to 1.60. google.com This ensures the complete conversion of the trimethylamine. google.com

The table below summarizes findings from patent literature on various reaction conditions and their impact on yield.

| Reactant 1 (Trimethylamine aq. soln.) | Reactant 2 (Hydrogen Peroxide aq. soln.) | Stabilizer/Initiator | Molar Ratio (TMA:H₂O₂) | Reaction Temp. | Yield | Content Purity |

| 138.7g (24.00%) | 101.9g (25.80%) | EDTA-Na₂ | 1:1.37 | 65°C - 70°C | 92.60% | 97.2% |

| 133.9g (30.94%) | 50.5g (47.27%) | EDTA-Na₂ | 1:1 | 68°C - 72°C | 93.6% | 96.8% |

| 111.8g (28.12%) | 48.7g (51.00%) | Benzoic Acid | 1:1.37 | 68°C - 72°C | 94.5% | 97.6% |

| 111.8g (28.12%) | 55.7g (51.00%) | Acetic Acid | 1:1.57 | 68°C - 72°C | 94.7% | 97.4% |

| 671kg (28.12%) | 296kg (51.00%) | EDTA-Na₂ | Not specified | Not specified | 97.7% | 97.6% |

Data sourced from patent CN103012219B google.com

Biochemical Pathways and Mechanistic Studies of Trimethylamine N Oxide Tmao

Metabolic Fate and Excretion Pathways of Trimethylamine (B31210) N-Oxide

Following its synthesis in the liver, TMAO is released into the systemic circulation. As a small, water-soluble molecule, it is efficiently cleared from the bloodstream primarily by the kidneys and excreted in the urine. The renal clearance of TMAO is a major pathway for its elimination from the body.

While the primary fate of TMAO is renal excretion, there is evidence suggesting that it can also be subject to microbial degradation. Some gut bacteria possess the enzyme TMAO reductase, which can convert TMAO back into TMA. This process, known as TMAO respiration, is a form of anaerobic respiration where TMAO serves as the terminal electron acceptor. The resulting TMA can then be reabsorbed and re-oxidized to TMAO in the liver, creating a potential enterohepatic circulation loop. The extent and physiological significance of this microbial degradation of TMAO in humans are still areas of active research.

In marine organisms, TMAO is known to accumulate to high intracellular concentrations, where it functions as a protective osmolyte and protein stabilizer. The mechanisms of its transport and accumulation in these organisms involve specific transporters. In mammals, while TMAO is present in various tissues, the mechanisms governing its transport across cell membranes and its potential accumulation in specific cell types are not as well understood. It is generally considered a waste product of metabolism that is efficiently excreted.

Molecular Mechanisms of Trimethylamine N-Oxide Action on Protein Structure and Stability

TMAO is widely recognized for its ability to act as a chemical chaperone, promoting the proper folding and stability of proteins. This property is particularly important for marine animals living in environments with high hydrostatic pressure and urea (B33335) concentrations, which can destabilize proteins.

The stabilizing effect of TMAO on protein structure is thought to arise from its influence on the thermodynamics of water-protein interactions. TMAO is preferentially excluded from the immediate vicinity of the protein backbone and nonpolar side chains. This unfavorable interaction with the unfolded or partially folded states of a protein, which expose more of their backbone and hydrophobic core to the solvent, creates a thermodynamic drive towards the more compact, native conformation. By promoting a more structured water network, TMAO raises the free energy of the denatured state, thus favoring the folded state.

Molecular dynamics simulations have provided further insight into the mechanism of TMAO's action. These studies suggest that TMAO does not directly bind to the protein surface but rather exerts its effect through the modulation of the surrounding water structure. It strengthens the hydrogen bond network of water, which in turn discourages the solvation of the polypeptide chain and promotes the compact, folded state.

Table 2: Effects of TMAO on Protein Stability

| Phenomenon | Molecular Mechanism | Consequence |

|---|---|---|

| Protein Folding | Preferential exclusion from the protein surface. | Favors the compact, native state of the protein. |

| Protein Stability | Increases the free energy of the denatured state. | Stabilizes proteins against denaturing conditions like high pressure and urea. |

Preferential Exclusion Theory and Solvent Interactions

Trimethylamine N-oxide (TMAO) is recognized for its role as a protecting osmolyte, a substance that aids in stabilizing the folded state of proteins. acs.org The prevailing theory to explain this phenomenon is the "preferential exclusion" or "preferential hydration" theory. nih.govresearchgate.net This theory posits that TMAO is unfavorably excluded from the immediate vicinity of protein surfaces. acs.orgnih.gov This exclusion is not due to a direct repulsion between the protein and TMAO, but rather a result of the interactions within the three-component system of protein, TMAO, and water. nih.gov

Molecular dynamics simulations and experimental measurements, such as those determining osmotic pressure, have been instrumental in developing and refining our understanding of this mechanism. acs.orgnih.gov These studies have led to the development of all-atom molecular models for TMAO that accurately depict its exclusion from the surfaces of model compounds and proteins. acs.orgnih.gov A key finding from these models is that for a cosolvent to be preferentially excluded from a protein surface, it must exhibit repulsive self-interactions. acs.orgnih.gov This is quantified by an osmotic coefficient greater than one (φ > 1). acs.orgnih.gov

In essence, the unfavorable interaction of TMAO with the protein backbone leads to its depletion from the protein's hydration layer. nih.gov This entropically stabilizes the compact, folded state of the protein over the more extended, unfolded state, as the unfolded state would create a larger surface area from which TMAO is excluded. nih.govresearchgate.net This mechanism has been described as TMAO acting as a "nano-crowder". pnas.org

Modulation of Water Structure and Hydrogen Bonding Networks

TMAO significantly influences the structure and dynamics of the surrounding water molecules, which is a key aspect of its protein-stabilizing effect. The oxygen atom of a TMAO molecule is a strong hydrogen bond acceptor, forming hydrogen bonds with, on average, two to three water molecules. nih.gov This interaction leads to a more ordered and tighter hydrogen-bond network in the bulk water compared to pure water. nih.govresearcher.life

Studies using techniques like femtosecond mid-infrared pump-probe spectroscopy and neutron scattering have provided detailed insights into these interactions. semanticscholar.orgnih.gov It has been observed that TMAO enhances the lifetime of water-water hydrogen bonds, making them more attractive. nih.gov Furthermore, hyper-Raman spectra have shown that the librational bands of water, which are sensitive to changes in hydrogen bonding, are significantly upshifted in the presence of TMAO, indicating that TMAO perturbs the collective motions of water molecules. researcher.life

While TMAO strengthens the hydrogen bonding in the bulk water, it is largely excluded from the immediate vicinity of protein surfaces. nih.govresearchgate.net This exclusion is a critical component of its protein-stabilizing mechanism. By enhancing the structure of the surrounding water, TMAO indirectly promotes the stability of the folded protein structure. researchgate.net

Counteraction of Denaturing Agents (e.g., Urea, Hydrostatic Pressure)

A remarkable property of TMAO is its ability to counteract the denaturing effects of agents like urea and high hydrostatic pressure. nih.govpnas.org Urea, a well-known denaturant, is believed to destabilize proteins by accumulating at the protein surface and disrupting the intra-peptide hydrogen bonds. pnas.org

Neutron diffraction studies have revealed that in a solution containing both urea and TMAO, the oxygen atom of TMAO preferentially forms hydrogen bonds with urea molecules. nih.govpnas.org This direct interaction effectively sequesters urea, preventing it from interacting with and denaturing the protein. pnas.orgnih.gov This mechanism explains the observation that the counteraction is complete at a 2:1 urea to TMAO concentration ratio. nih.gov By forming a hydrogen bond network with urea and water, TMAO depletes urea from the peptide surface. pnas.org

TMAO also protects proteins against pressure-induced denaturation, a phenomenon observed in deep-sea organisms. nih.govpnas.org High pressure can disrupt the hydrophobic core of proteins. researchgate.net TMAO counteracts this by enhancing the hydrogen bond network of water, which in turn helps to maintain the integrity of the protein's structure. nih.govresearchgate.net It reduces the number of identical nearest-neighbor water molecules that can be caused by high hydrostatic pressures. nih.gov

Effects on Protein Folding Kinetics and Thermodynamics

TMAO influences both the kinetics and thermodynamics of protein folding, generally promoting the folded state. researchgate.netbiorxiv.org From a thermodynamic perspective, TMAO increases the stability of the native, folded state of a protein relative to the denatured state. nih.gov This is achieved by unfavorably interacting with the protein backbone, which is more exposed in the unfolded state, thus shifting the equilibrium towards the folded conformation. nih.gov

Kinetic studies using single-molecule magnetic tweezers have shown that TMAO can accelerate the refolding kinetics of proteins while retarding their unfolding kinetics. biorxiv.org This tilting of the energy landscape towards the folded state enhances the mechanical stability of proteins, allowing them to withstand higher unfolding forces. biorxiv.org

However, the effect of TMAO on protein folding can be complex and protein-dependent. For some proteins with slow folding kinetics, such as carbonic anhydrase, TMAO has been found to inhibit proper folding. nih.govnih.gov This inhibition is thought to occur by affecting the cis-trans isomerization of proline residues, a rate-limiting step in the folding of some proteins. nih.govnih.gov This highlights that while TMAO is generally a protein stabilizer, its specific effects can vary depending on the protein's folding pathway. nih.gov

Interactions with Nucleic Acids (RNA Hairpins)

The interaction of TMAO with nucleic acids, specifically RNA, is less straightforward than its interaction with proteins. nih.govresearchgate.net All-atom molecular dynamics simulations have been employed to investigate the effect of TMAO on the stability of RNA hairpins. nih.govacs.org

These simulations suggest that TMAO can have a destabilizing effect on the secondary structure of RNA hairpins. nih.govresearchgate.net Unlike its exclusion from protein surfaces, TMAO has been shown to preferentially interact with the bases of RNA. nih.govacs.org Specifically, the oxygen atom of TMAO can form a hydrogen bond with the hydrogen bond donors in the solvent-exposed bases of the RNA, such as those in the stem-loop. nih.govresearchgate.net This direct interaction with the bases is thought to be the mechanism behind the observed destabilization of the RNA hairpin's secondary structure. nih.gov

Cellular and Subcellular Impacts of Trimethylamine N-Oxide in Experimental Models (Excluding Human Clinical)

In Vitro Studies on Cell Lines (e.g., Endothelial Cells, Cardiomyocytes)

In vitro studies using various cell lines have provided valuable insights into the cellular and subcellular effects of TMAO. These studies have primarily focused on cell types relevant to cardiovascular health, such as endothelial cells and cardiomyocytes. nih.govnih.govnih.gov

Endothelial Cells:

Research on human umbilical vein endothelial cells (HUVECs), bovine aortic endothelial cells (BAE-1), and human retinal microvascular endothelial cells (HRMEC) has demonstrated that TMAO can induce endothelial dysfunction through several mechanisms. nih.govijo.cnmdpi.com

Inflammation and Oxidative Stress: TMAO has been shown to activate inflammatory pathways, such as the NF-κB signaling pathway, leading to the increased expression of adhesion molecules like VCAM-1. nih.gov It can also trigger the production of reactive oxygen species (ROS) and activate the NLRP3 inflammasome, a key component of the inflammatory response. nih.govmdpi.comnih.gov

Reduced Nitric Oxide (NO) Bioavailability: TMAO can impair the function of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide. nih.govnih.govmdpi.com This can occur through direct inhibition of the enzyme or indirectly through increased oxidative stress. nih.govmdpi.com

Endothelial Permeability: Studies have shown that TMAO can disrupt the integrity of the endothelial barrier by decreasing the expression of tight junction proteins like ZO-1 and occludin. ijo.cnmdpi.com

Cell Proliferation and Migration: In some contexts, TMAO has been found to enhance the proliferation and migration of endothelial cells. ijo.cn

It is important to note that the effects of TMAO on endothelial cells can be dose-dependent and may vary between different cell models. nih.gov

Cardiomyocytes:

Studies on isolated cardiomyocytes have revealed direct effects of TMAO on cardiac cell function. nih.govnih.gov

Contractility and Calcium Cycling: TMAO has been observed to impair cardiomyocyte contractility and alter intracellular calcium cycling. nih.gov Interestingly, while it can reduce the amplitude of cardiomyocyte contractions, this effect appears to be independent of changes in calcium currents or transients. nih.gov

Hypertrophy: In isolated cardiomyocytes, TMAO treatment has been shown to increase cell size and upregulate hypertrophic markers. nih.gov

Metabolism: Despite its effects on contractility, TMAO does not appear to significantly alter the metabolic profile of cardiomyocytes, as measured by ATP production and oxygen consumption rates. nih.gov

Cell Viability: TMAO does not seem to increase cardiac cell death. nih.gov

These in vitro findings suggest that TMAO can directly modulate the function of key cardiovascular cell types, providing potential mechanisms for its observed associations with cardiovascular diseases in other research models.

Data Tables

Table 1: Effects of TMAO on Endothelial Cells in Vitro

| Cell Line | TMAO Concentration | Observed Effects | Reference(s) |

| HUVECs | 300 µM | Reduced eNOS expression and NO release | nih.gov |

| HUVECs | Not specified | Activation of NF-κB and increased VCAM-1 expression | nih.gov |

| HUVECs | 600 µmol/L | Disruption of endothelial cell permeability, activation of NLRP3 inflammasome | nih.gov |

| HRMEC | Not specified | Increased cell proliferation, migration, and tube formation; decreased ZO-1 and occludin expression | ijo.cn |

| BAE-1 | Not specified | Impaired purinergic-induced intracellular calcium increase and NO release | mdpi.com |

Table 2: Effects of TMAO on Cardiomyocytes in Vitro

| Cell Type | TMAO Concentration | Observed Effects | Reference(s) |

| Isolated rat cardiomyocytes | 20 µM | Impaired contractility and intracellular Ca2+ cycling | nih.gov |

| Isolated rat cardiomyocytes | 5 µM | Increased cardiomyocyte size and upregulated hypertrophic markers | nih.gov |

| Isolated rat ventricular myocytes | 100 µM | Reduced amplitude of contractions | nih.gov |

| Isolated rat ventricular myocytes | Not specified | No significant effect on cell death or metabolic profile | nih.gov |

Mechanistic Insights from Animal Models (e.g., Rodent Studies, Marine Organisms)

Animal models have been instrumental in elucidating the complex roles of Trimethylamine N-Oxide (TMAO) in diverse biological contexts, from its contribution to cardiovascular pathologies in mammals to its essential protective functions in marine life. Studies in rodents have provided critical mechanistic links between elevated TMAO levels and disease, while research on marine organisms has revealed its fundamental importance in adaptation to extreme environments.

Rodent Studies: Unraveling Pathophysiological Mechanisms

Rodent models, particularly mice and rats, have been extensively used to investigate the causal role of TMAO in the development of cardiovascular and other diseases. These studies have moved beyond correlation to demonstrate how TMAO can directly instigate pathological processes.

Endothelial Dysfunction and Oxidative Stress: A significant body of research in rodent models has established a direct link between TMAO, endothelial dysfunction, and oxidative stress, which are key initiating steps in atherosclerosis. nih.govnih.gov Studies have shown that chronic dietary supplementation with TMAO in young, healthy mice induces an "aging-like" impairment in endothelial function. nih.govahajournals.org This dysfunction is characterized by reduced nitric oxide (NO) bioavailability, a critical molecule for vasodilation and vascular health. The mechanism involves an increase in superoxide-driven oxidative stress within the vascular endothelium. nih.govnih.gov

In aged rats, naturally elevated plasma TMAO levels are associated with impaired endothelium-dependent relaxation of the aorta. nih.govfrontiersin.org This impairment is linked to an increased expression of proinflammatory cytokines and superoxide (B77818) production, alongside decreased expression of endothelial nitric oxide synthase (eNOS). nih.govfrontiersin.org Treatment with 3,3-dimethyl-1-butanol (B44104) (DMB), an inhibitor of trimethylamine (TMA) formation by gut microbes, successfully reduced plasma TMAO levels and restored endothelial function in these old rats to that of young rats. nih.govfrontiersin.org

Interactive Data Table: Effects of TMAO on Rodent Vascular and Inflammatory Markers

| Animal Model | TMAO Intervention | Key Findings | Reference |

|---|---|---|---|

| Young C57BL/6N Mice | 0.12% TMAO in diet for 6 months | Induced aging-like endothelial dysfunction; Increased superoxide-associated oxidative stress; Reduced nitric oxide (NO) bioavailability. | nih.gov |

| Aged Fischer-344 Rats (22-mo-old) | Naturally elevated levels | Impaired endothelium-dependent relaxation; Increased expression of proinflammatory cytokines and superoxide; Decreased eNOS expression. | nih.govfrontiersin.org |

| ApoE-/- Mice | Diet supplemented with choline (B1196258) or TMAO | Increased atherosclerotic plaque area compared to control diet. This effect was reversed with antibiotic treatment. | nih.gov |

| LDLR-deficient Mice (AngII infusion model) | High-choline diet | Augmented plasma TMAO and aortic diameter, which was suppressed with oral broad-spectrum antibiotics. | ahajournals.org |

Atherosclerosis and Plaque Formation: Mechanistic studies using atherosclerosis-prone mouse models, such as Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient mice, have demonstrated that TMAO causally promotes atherosclerosis. nih.govnih.gov Supplementing the diet of these mice with choline or TMAO itself leads to a significant increase in atherosclerotic plaque development compared to control diets. nih.gov This process is dependent on the gut microbiota, as treating the mice with broad-spectrum antibiotics ablates the increase in plaque formation. nih.gov TMAO is believed to promote atherosclerosis by altering cholesterol metabolism, increasing macrophage cholesterol accumulation, and promoting foam cell formation. nih.gov

Neuroinflammation: Beyond cardiovascular disease, rodent studies have implicated TMAO in neuroinflammation. TMAO can cross the blood-brain barrier, and elevated concentrations in the brain are associated with neuroinflammatory responses. nih.gov In aging mice, higher levels of TMAO in both plasma and the brain correlate with increased levels of pro-inflammatory cytokines and markers of astrocyte activation. nih.gov When young mice are chronically supplemented with TMAO, they exhibit an "aging-like" increase in brain NF-κB activity and pro-inflammatory cytokines, such as TNF-α and IL-1β, leading to impaired spatial memory and learning. nih.govresearchgate.netnih.gov This suggests TMAO can directly contribute to age-related cognitive decline by promoting an inflammatory state in the brain.

Marine Organisms: A Piezolyte and Osmolyte for Survival

In stark contrast to its role in mammalian pathology, TMAO is a vital protective molecule in many marine organisms, enabling their survival in high-pressure and high-salinity environments. ppexmed.com

Counteracting Hydrostatic Pressure (Piezolyte): In the deep sea, immense hydrostatic pressure destabilizes proteins and disrupts cellular function. Many deep-sea animals, including bony fishes (teleosts), crustaceans, and cartilaginous fishes, accumulate TMAO as a piezolyte (pressure-counteracting solute). ppexmed.comnih.govuchicago.edu The concentration of TMAO in the muscle tissue of these animals increases linearly with their habitat depth. nih.govuchicago.edulumcon.edu For instance, TMAO concentrations can range from approximately 40 mmol/kg in shallow-water teleost fishes to over 380 mmol/kg in snailfish found at depths of 7,000 meters. nih.govuchicago.edu This accumulation is a key adaptation, as TMAO potently counteracts the effects of pressure on protein structure and function, allowing enzymes to work correctly in the deep-sea environment. ppexmed.com It is hypothesized that the biochemical cost of accumulating TMAO to counteract extreme pressures may set a physiological depth limit for fish, estimated to be around 8,200 meters. nih.gov

Counteracting Urea's Destabilizing Effects (Osmolyte): In marine cartilaginous fishes like sharks and rays (elasmobranchs), TMAO serves as a crucial counteracting osmolyte. ppexmed.comnih.gov These animals retain high concentrations of urea in their tissues to maintain osmotic balance with seawater. nih.govelasmo-research.org However, urea is a potent protein destabilizer. To counteract this, sharks co-accumulate TMAO. In shallow-dwelling species, the typical ratio of urea to TMAO in cells is approximately 2:1, which is the most thermodynamically favorable mixture for protein stabilization. ppexmed.comnih.gov Interestingly, as these species inhabit greater depths, the urea:TMAO ratio reverses, with TMAO concentrations increasing to counteract both urea and hydrostatic pressure, while urea levels decrease. ppexmed.comnih.gov

Interactive Data Table: TMAO and Urea Concentrations in Marine Organisms

| Organism Type | Habitat Depth | TMAO Concentration (mmol/kg muscle) | Urea Concentration (mmol/kg muscle) | Urea:TMAO Ratio | Reference |

|---|---|---|---|---|---|

| Shallow-dwelling Chondrichthyans | 50 - 90 m | 85 - 168 | 291 - 371 | ~2:1 | ppexmed.comnih.gov |

| Deep-dwelling Chondrichthyans | 1,911 - 2,165 m | 250 - 289 | 170 - 189 | ~0.67:1 | nih.gov |

| Shallow Teleost Fish | Surface | ~40 | N/A | N/A | nih.gov |

| Deep-sea Teleost Fish (Coryphaenoides armatus) | 4,800 m | ~261 | N/A | N/A | uchicago.edu |

| Hadal Snailfish (Notoliparis kermadecensis) | 7,000 m | 386 ± 18 | N/A | N/A | nih.gov |

Analytical Methodologies for Trimethylamine Oxide Hydrochloride in Research

Chromatographic Techniques for Detection and Quantification

Chromatography, a cornerstone of analytical chemistry, separates components of a mixture for subsequent identification and quantification. For TMAO analysis, several chromatographic methods are prominent, often coupled with mass spectrometry for enhanced specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method for the quantification of TMAO. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise mass-based detection of tandem mass spectrometry.

Detailed research findings indicate that LC-MS/MS methods can achieve high accuracy and sensitivity, with a broad dynamic range for quantifying TMAO and its precursors. nih.govnih.gov For instance, a validated method demonstrated excellent linearity in the concentration range of 1 to 5,000 ng/mL, with a correlation coefficient (R²) greater than 0.996. nih.gov The lower limit of quantification (LLOQ) for TMAO can be as low as 0.25 ng/mL, with recoveries from biological matrices like plasma exceeding 90%. nih.gov

To overcome the challenge of endogenous TMAO in biological samples, some methods utilize a surrogate matrix, such as an artificial plasma, for calibration. nih.govnih.gov Sample preparation typically involves a straightforward protein precipitation step, often using methanol (B129727) or acetonitrile (B52724), followed by centrifugation. nih.govbevital.no The separation is commonly achieved using reversed-phase chromatography with columns like C18 or through hydrophilic interaction liquid chromatography (HILIC). nih.govnih.gov

The mass spectrometric detection is typically performed in the positive electrospray ionization (ESI) mode, monitoring specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode. nih.govsciex.com For TMAO, a common transition monitored is m/z 76.1 → 58.1. sciex.com The use of isotopically labeled internal standards, such as d9-TMAO, is a standard practice to ensure high accuracy and precision. nih.govbevital.no

Interactive Data Table: LC-MS/MS Method Parameters for TMAO Analysis

| Parameter | Value | Reference |

| Linearity Range | 1 - 5,000 ng/mL | nih.gov |

| Correlation Coefficient (R²) | > 0.996 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | nih.gov |

| Intra-day Precision (%RSD) | < 6% | researchgate.net |

| Inter-day Precision (%RSD) | < 6% | researchgate.net |

| Accuracy | 91.2% - 113.2% | researchgate.net |

| Recovery from Plasma | > 90% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) has also been utilized for TMAO analysis, although it presents certain challenges. A significant hurdle is that direct detection of the non-volatile TMAO is not feasible with GC-MS. nih.gov Consequently, a necessary step involves the chemical reduction of TMAO to its volatile precursor, trimethylamine (B31210) (TMA), before analysis. nih.gov This derivatization step can be time-consuming and introduces potential variability. nih.gov

Despite this, GC-MS methods have been developed. These typically involve headspace or microfiber extraction to introduce the volatile TMA into the GC system. mdpi.com The subsequent separation and detection by mass spectrometry allow for the quantification of the original TMAO concentration based on the amount of TMA produced. However, due to the indirect nature of the measurement and the extra sample preparation step, LC-MS/MS is often preferred for its directness, higher accuracy, and sensitivity for TMAO quantification. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation and analysis of highly polar compounds like TMAO. nih.govnih.gov HILIC is particularly advantageous as it provides effective retention of polar analytes that are often poorly retained on traditional reversed-phase columns. mdpi.com

In HILIC methods for TMAO analysis, a neutral or zwitterionic stationary phase is commonly employed. nih.govmdpi.com The mobile phase typically consists of a high percentage of an organic solvent, like acetonitrile, with a smaller amount of an aqueous buffer, such as ammonium (B1175870) formate. nih.govnih.gov This high organic content facilitates the partitioning of polar analytes like TMAO into the water-enriched layer on the surface of the stationary phase, leading to their retention.

HILIC has been successfully coupled with tandem mass spectrometry (HILIC-MS/MS) for the simultaneous quantification of TMAO and its precursors in various samples, including clinical and food matrices. nih.govnih.gov These methods have demonstrated good linearity and low limits of detection. nih.govmdpi.com For instance, one HILIC-MS/MS method reported a limit of detection for TMAO of 0.25 µg/kg and a limit of quantification of 10 µg/kg in fish oil. mdpi.comresearchgate.net The accuracy of these methods is generally high, with recoveries often falling within the range of 91–107% in clinical samples. nih.gov The separation of TMAO from other closely related polar compounds can be efficiently achieved in a single chromatographic run. nih.gov

Spectroscopic Approaches

Spectroscopic techniques provide valuable information about the molecular structure and environment of Trimethylamine Oxide Hydrochloride. These methods are often used for qualitative identification and to study intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and for quantifying compounds in complex mixtures. nih.gov In the context of this compound, ¹H NMR spectroscopy is particularly useful.

The ¹H NMR spectrum of TMAO is characterized by a distinct singlet peak corresponding to the nine equivalent protons of the three methyl groups. researchgate.net This peak typically appears around 3.25 ppm in an aqueous solution. researchgate.nethmdb.ca The chemical shift can be sensitive to the pH of the solution, a property that can be used to confirm the identity of the peak in complex biological samples where signals from other molecules might overlap. researchgate.net For instance, adding a small amount of acid can cause a shift in the TMAO peak, helping to distinguish it from other nearby signals. researchgate.net

While ¹H NMR can be used for quantification, its sensitivity is generally lower than that of mass spectrometry-based methods. mdpi.com For more complex samples, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be employed. HSQC correlates the proton signals with their directly attached carbon atoms, providing an additional dimension of information that can help to resolve overlapping peaks and definitively identify TMAO. researchgate.net The ¹³C NMR spectrum of TMAO shows a single resonance for the three equivalent methyl carbons at approximately 62.23 ppm. nih.gov

Interactive Data Table: NMR Chemical Shifts for Trimethylamine N-oxide

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H | D₂O | 3.26 | Singlet | nih.gov |

| ¹H | H₂O (pH 7.0) | 3.25 | Singlet | hmdb.canih.gov |

| ¹³C | H₂O | 62.23 | nih.gov |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular interactions of a compound. It has been employed to study the vibrational modes of TMAO and its interactions with water. acs.orgnih.gov

The Raman spectrum of solid anhydrous TMAO exhibits characteristic peaks corresponding to its various vibrational modes. acs.org TMAO has C₃ᵥ symmetry, and its Raman-active modes are of a₁ and e symmetry. acs.org The N-O stretching frequency is observed around 937 cm⁻¹, and the C-N stretching frequency is found at approximately 945 cm⁻¹. cdnsciencepub.com

Studies have shown that the hydration of TMAO induces shifts in its normal modes. acs.orgnih.gov These shifts, which can be either to higher (blue shifts) or lower (red shifts) frequencies, provide insights into the hydrogen-bonding network between TMAO and surrounding water molecules. acs.orgbohrium.com For example, the interaction of water with the oxygen atom of TMAO through hydrogen bonding can be observed through changes in the Raman spectrum. bohrium.com This makes Raman spectroscopy a valuable tool for investigating the effects of the local environment on the structure of TMAO. acs.org

Fluorescence Spectroscopy

Fluorescence spectroscopy serves as a powerful tool in the investigation of Trimethylamine oxide (TMAO) hydrochloride's interactions with biomolecules, particularly proteins. This technique leverages both intrinsic and extrinsic fluorophores to probe molecular environments and conformational changes.

Intrinsic and Extrinsic Fluorescence Intrinsic fluorescence primarily relies on the natural fluorescence of amino acid residues within proteins, with tryptophan being the most significant contributor due to its high quantum yield. libretexts.org Changes in the fluorescence emission spectrum of tryptophan, such as a shift in wavelength or a change in intensity, can indicate alterations in the local microenvironment surrounding the residue. libretexts.orgmdpi.com Research on the interaction between TMAO and Human Serum Albumin (HSA) has shown that the presence of TMAO can lead to a significant decrease in the intrinsic fluorescence of tryptophan-214. mdpi.comresearchgate.net This quenching suggests that TMAO interacts with HSA, causing conformational changes that alter the environment of the tryptophan residue. mdpi.comresearchgate.net

Extrinsic fluorescence involves the use of external fluorescent probes, such as 1-anilino-naphthalene-8-sulfonate (ANS). nih.gov ANS is a hydrophobic dye that fluoresces when it binds to solvent-exposed hydrophobic regions on a protein. nih.gov Researchers use ANS to examine whether TMAO induces the exposure of such hydrophobic clusters, which would signify structural changes or unfolding. nih.gov

Fluorescence Quenching Studies Fluorescence quenching is a process that decreases the intensity of fluorescence emission. nih.gov Quenching can occur through various mechanisms, including collisional (dynamic) quenching, where the excited fluorophore is deactivated upon contact with a quencher molecule. nih.gov The efficiency of quenching can be influenced by factors like solvent polarity. nih.gov In the context of TMAO research, quenching studies can provide insights into the accessibility of fluorescent residues and the dynamics of molecular interactions. For instance, the decrease in tryptophan fluorescence in HSA upon interaction with TMAO is a form of quenching that reveals a synergistic cooperative interaction. mdpi.com

Furthermore, innovative reaction-based fluorescence assays are being developed for the direct and sensitive quantification of TMAO. nih.govresearchgate.net One such method uses a synthetic small-molecule probe, a 3-iodopropanyl group modified resorufin (B1680543) (P6), which provides a selective fluorescence response to TMAO. nih.govresearchgate.net Another approach utilizes a guanidinium-modified calix nih.govarene (GC5A) in combination with a fluorescein (B123965) (Fl) reporter dye, creating a "switch-on" fluorescence sensor for TMAO. nih.gov

Circular Dichroism (CD) Measurements

Circular Dichroism (CD) spectroscopy is an indispensable technique for studying the structure of chiral molecules, particularly proteins. mdpi.com It measures the differential absorption of left- and right-circularly polarized light, providing critical information about the secondary and tertiary structures of proteins in solution. mdpi.com

In research involving TMAO, CD measurements are frequently employed to elucidate how this osmolyte affects protein conformation and stability. The analysis is typically divided into two spectral regions:

Far-UV CD (200-250 nm): This region is sensitive to the protein's secondary structure. mdpi.com The characteristic spectra of α-helices, β-sheets, and random coils allow researchers to quantify the percentage of each structural element within the protein. mdpi.comyoutube.com Studies have used far-UV CD to assess whether TMAO alters the secondary structure of proteins. For example, when investigating the effect of TMAO on native carbonic anhydrase and α-chymotrypsin, far-UV CD measurements revealed that the protein's secondary structure was not significantly altered by the treatment. nih.gov

Near-UV CD (250-350 nm): This region provides information about the tertiary structure of a protein. The signals in this range arise from aromatic amino acids (tryptophan, tyrosine) and disulfide bonds, and are sensitive to their local, asymmetric environment. Changes in the near-UV CD spectrum indicate shifts in the protein's three-dimensional fold. nih.gov Similar to the far-UV findings, near-UV CD measurements have also shown that TMAO can have a minimal effect on the tertiary structure of certain native proteins. nih.gov

However, the primary utility of CD in TMAO research is often observed in protein folding and stability studies. For instance, thermal denaturation of RNase A was monitored by tracking the change in molar ellipticity at 222 nm. nih.gov These experiments demonstrated that while a denaturant like guanidine (B92328) hydrochloride significantly lowered the protein's melting temperature (Tm), the subsequent addition of TMAO partially reversed this effect, increasing the Tm and indicating a stabilizing influence on the protein's secondary structure. nih.gov

| Condition | Melting Temperature (Tm) |

|---|---|

| Native RNase A in buffer | 62.9°C |

| RNase A + 700 mM Gdn | 48.0°C |

| RNase A + 700 mM Gdn + 350 mM TMAO | 50.2°C |

This table illustrates data from a study where Circular Dichroism was used to monitor the thermal denaturation of RNase A under different solvent conditions. The data shows that TMAO can counteract the destabilizing effect of a denaturant. Data sourced from DeKoster and Robertson (1997) as cited in a 2006 study. nih.gov

Advanced Sensing and Biosensor Development for Research Applications

The growing recognition of TMAO's role in various biological processes has spurred the development of advanced sensors and biosensors for its rapid, sensitive, and selective detection in research samples. rsc.orgscispace.com These modern analytical tools are often designed for point-of-care applications and are moving away from traditional, lab-intensive methods. rsc.org

Electrochemical and capacitance-based biosensors are prominent in this field. An enzyme-based electrochemical biosensor for TMAO has been developed utilizing a chimeric TMAO reductase from E. coli. scispace.comscilit.com This biosensor immobilizes the enzyme on a carbon electrode and operates at a low potential, demonstrating high sensitivity and a useful measuring range for TMAO in buffer and spiked serum samples. scispace.comscilit.com

Another innovative approach involves a micro-electro-mechanical-system (MEMS)-based two-tiered-tower biosensor array. rsc.org This device has a very low detection limit and is designed for analyzing urine or serum samples. It uses the enzyme TorA to induce minute capacitance changes, which are then measured by a readout circuitry, allowing for highly sensitive TMAO quantification. rsc.org Similarly, an off-chip capacitance array sensor has been demonstrated for the direct detection of TMAO in urine, also utilizing the TorA enzyme. cgu.edu.twnih.gov This sensor shows high sensitivity, a rapid response time, and excellent repetition. cgu.edu.twnih.gov

| Biosensor Type | Enzyme/Principle | Detection Limit (LOD) | Sensitivity | Response Time | Reference |

|---|---|---|---|---|---|

| MEMS-based two-tiered-tower biosensor | TorA / Catalytic Impedance | 0.1 µM | 4.5 mV/µM | 1 second | rsc.org |

| Electrochemical Biosensor | Chimeric TorA-FDH | 2.96 nM | 14.16 nA/µM | 16 ± 2 seconds | scispace.comscilit.com |

| Off-chip Capacitance Array Sensor | TorA / Capacitance Change | 1 µM | 2.5 mV/µM | 1 second | cgu.edu.twnih.gov |

| Microbial Biosensor System | Pseudomonas aminovorans / Oxygen Uptake | 2.6 µM | Linear range: 5-26 µM | Not specified | nih.gov |

This table summarizes the key performance metrics of several recently developed biosensors for TMAO detection in a research context, highlighting the advancements in sensitivity and speed.

Sample Preparation and Matrix Effects in Research Sample Analysis

Accurate quantification of TMAO in complex biological and research samples is critically dependent on effective sample preparation and the mitigation of matrix effects. Biological matrices such as plasma, serum, urine, or tissue homogenates contain numerous compounds that can interfere with analysis. nih.govresearchgate.net

Sample Preparation Techniques A common first step in analyzing TMAO from tissue samples is homogenization in an acid solution, such as trichloroacetic acid (TCA), to extract the analytes and precipitate proteins. researchgate.netseafdec.org The resulting homogenate is then typically centrifuged or filtered to obtain a clear extract for analysis. researchgate.netseafdec.org For liquid samples like plasma or serum, a simple protein precipitation step is often employed. This can be achieved by adding an organic solvent like acetonitrile (ACN), followed by vortexing and centrifugation to pellet the proteins, leaving the TMAO in the supernatant. nih.gov

In the analysis of TMAO in fish oils, a liquid-liquid extraction method is used. mdpi.com A study comparing different extraction solvents found that a mixture of acetonitrile and water (eluent A for a HILIC column) provided excellent recovery rates (94-99%) and superior peak symmetry compared to methanol with formic acid or trichloroacetic acid. mdpi.com An additional cleanup step with n-hexane was investigated but found not to significantly improve sample purity. mdpi.com

Matrix Effects Matrix effects pose a significant challenge in TMAO analysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Endogenous TMAO is often present at high concentrations in standard biological matrices (e.g., human plasma), making it difficult to prepare blank matrix for calibration curves. nih.gov To overcome this, a "surrogate matrix" is often used. A solution of bovine serum albumin (BSA) in phosphate-buffered saline, for example, can serve as a substitute for plasma or serum, allowing for the creation of accurate calibration standards without interference from endogenous TMAO. nih.gov

Another sample preparation strategy involves derivatization. For the analysis of the TMAO precursor, trimethylamine (TMA), by HPLC, TMA can be derivatized with 9-fluorenylmethyl chloroformate (FMOC) to form a product with good UV detection properties, simplifying quantification. chromatographyonline.com Careful selection of extraction solvents, the use of surrogate matrices, and appropriate cleanup steps are all crucial for minimizing matrix effects and ensuring the reliability of TMAO quantification in research samples. nih.govmdpi.com

| Extraction Solvent | TMAO Recovery Rate | Notes |

|---|---|---|

| Eluent A (Acetonitrile/Water mixture) | 94-99% | Showed best peak symmetries and reduced analysis time. |

| 1% Formic Acid in Methanol | 94-99% | Showed a prevalence for peak shoulder formation. |

| 0.5 M Trichloroacetic Acid | Not considered acceptable | Recovery rate was 336%, outside the acceptable range of 70-120%. |

This table presents findings from a method development study for TMAO analysis in fish oil, demonstrating the importance of solvent selection in sample preparation. Data sourced from a 2024 study. mdpi.com

Chemical Reactivity and Environmental Research Aspects of Trimethylamine Oxide Hydrochloride

Role as a Reagent and Oxidant in Organic Synthesis

Trimethylamine (B31210) N-oxide is utilized in various organic reactions as a specialized reagent, primarily leveraging its ability to act as an oxygen atom donor and to facilitate the removal of carbon monoxide from metal complexes.

Decarbonylating AgentIn the field of organometallic chemistry, trimethylamine N-oxide is employed as a decarbonylating agent.wikipedia.orgsigmaaldrich.comIt facilitates the removal of a carbonyl (CO) ligand from a metal center, allowing for the subsequent coordination of another ligand (L). This process, known as nucleophilic abstraction, is useful for decomplexing organic ligands from metals.wikipedia.orgThe general reaction is as follows:

M(CO)n + (CH₃)₃NO + L → M(CO)n−₁L + (CH₃)₃N + CO₂ wikipedia.org

This reactivity is particularly valuable in synthesizing new organometallic complexes by creating a vacant coordination site on the metal. wikipedia.org

Atmospheric Chemistry and Particle Formation Contributions

Research into atmospheric chemistry has identified trimethylamine oxide as a significant contributor to new particle formation, a critical process influencing cloud formation and climate. mdpi.com

Interactions with Sulfuric Acid and Cluster FormationTMAO plays a role in atmospheric particle formation by interacting with key atmospheric acids, most notably sulfuric acid (SA).mdpi.comnsf.govQuantum chemical studies and simulations have shown that TMAO enhances sulfuric acid-driven particle formation and growth.mdpi.comresearchgate.netWhile TMAO can form only one hydrogen bond with a sulfuric acid molecule, it effectively stabilizes the initial molecular clusters.mdpi.comnsf.gov

The stability of clusters containing two sulfuric acid molecules and one base molecule has been computationally studied. The pattern shows that TMAO forms significantly stable clusters, surpassed only by dimethylamine (B145610) (DMA) and ethylenediamine (B42938) (EDA) in this specific configuration. nih.gov

Table 1: Stability of (Sulfuric Acid)₂(Base)₁ Clusters This table shows the calculated Gibbs free energy (ΔG) of formation for clusters containing two sulfuric acid molecules and one of several atmospheric bases, indicating the relative stability of each cluster.

| Base Compound | Cluster Formula | Gibbs Free Energy (ΔG) in kcal mol⁻¹ |

|---|---|---|

| Ammonia | (SA)₂(A)₁ | -19.4 |

| Methylamine (B109427) | (SA)₂(MA)₁ | -24.4 |

| Trimethylamine | (SA)₂(TMA)₁ | -27.9 |

| Ethylenediamine | (SA)₂(EDA)₁ | -28.1 |

| Dimethylamine | (SA)₂(DMA)₁ | -29.4 |

Data sourced from computational chemistry studies. nih.gov

This enhancement potential is considerably higher than that of dimethylamine, another important atmospheric base. mdpi.com Due to this, TMAO may dominate particle formation events over more common amines, especially at relatively low concentrations and higher temperatures. mdpi.comnsf.gov

Environmental Fate and Biogeochemical Cycling

Trimethylamine oxide hydrochloride, a salt of trimethylamine N-oxide (TMAO), plays a notable role in marine biogeochemical cycles, particularly in the cycling of nitrogen. Once dissolved in aqueous environments, it dissociates, and the TMAO moiety becomes available for microbial metabolism. Its environmental fate is intricately linked to the activities of diverse microbial communities that utilize it as a nutrient source.

Role in Nitrogen Cycling

Trimethylamine N-oxide is a significant component of the dissolved organic nitrogen pool in the oceans, which is the second largest source of nitrogen after N₂ gas. nih.gov The microbial breakdown of TMAO is a key process in the remineralization of this organic nitrogen into forms that are more broadly available to marine life, thereby playing a crucial role in marine nitrogen cycling. nih.govnih.gov

Marine heterotrophic bacteria, including abundant groups like the SAR11 clade and the marine Roseobacter clade (MRC), are primary consumers of TMAO. nih.gov These bacteria can utilize TMAO as a source of both carbon and nitrogen. The catabolism of TMAO by these microorganisms leads to the production of ammonium (B1175870) (NH₄⁺). nih.gov This process of remineralization releases inorganic nitrogen back into the environment, which can then be assimilated by phytoplankton and other marine organisms, thus fueling primary productivity.

Research has identified specific enzymes and transport systems that enable marine bacteria to metabolize TMAO. For instance, the enzyme TMAO demethylase (Tdm) is responsible for the initial step in TMAO degradation. nih.gov Additionally, a specific ATP-binding cassette (ABC) transporter, named TmoXWV, has been identified as essential for the uptake of TMAO into the bacterial cells of various marine bacteria, including Ruegeria pomeroyi. nih.govnih.gov The widespread presence and active expression of the genes encoding these proteins in natural seawater highlight the importance of TMAO as a nutrient for marine bacteria. nih.gov

The metabolism of TMAO can also serve as a supplementary energy source for some marine bacteria. For example, in Ruegeria pomeroyi DSS-3, the breakdown of TMAO has been shown to generate intracellular ATP, which enhances the bacterium's growth rate, yield, and survival during periods of energy starvation. nih.gov

Microbial Ecosystem Interactions

The cycling of this compound is a clear example of intricate microbial ecosystem interactions. The process begins with the production of TMAO by various marine organisms. This TMAO is then released into the water column, where it becomes a valuable resource for heterotrophic bacteria.

Studies have demonstrated the importance of specific bacterial clades in TMAO metabolism. The SAR11 clade, one of the most abundant groups of bacteria in the oceans, and the marine Roseobacter clade are key players in the consumption of TMAO. nih.gov The ability of these bacteria to utilize TMAO provides them with a competitive advantage in the nutrient-limited open ocean.

The breakdown of TMAO by one group of microorganisms can support the growth of others in a process known as cross-feeding. The ammonium produced during TMAO remineralization by bacteria like Ruegeria pomeroyi can be utilized by other bacteria and phytoplankton that may not be able to directly consume TMAO. nih.gov This highlights a direct link between the cycling of organic and inorganic nitrogen pools in marine ecosystems.

The interaction is not limited to marine environments. In the context of the gut microbiome, there is a complex interplay between different bacterial species in the metabolism of TMAO. Some gut bacteria are known to produce trimethylamine (TMA), the precursor to TMAO, from dietary sources. frontiersin.org Other bacteria within the gut can then utilize TMAO. For instance, studies have shown that the presence of TMAO can stimulate the growth of Enterobacteriaceae in vitro. researchgate.net Conversely, some bacteria, such as certain species of Lactobacillus, may not produce significant amounts of TMA from TMAO but can still be influenced by its presence, showing increased lactate (B86563) production. researchgate.net

The table below summarizes the key microbial players and their roles in the metabolism of TMAO.

| Microbial Group | Key Organism(s) | Role in TMAO Metabolism | Research Findings |

| Marine Roseobacter Clade (MRC) | Ruegeria pomeroyi DSS-3 | Utilizes TMAO as a source of carbon, nitrogen, and energy. nih.gov | Catabolism of TMAO produces ammonium and enhances growth and survival. nih.gov Possesses the TmoXWV transporter for TMAO uptake. nih.gov |

| SAR11 Clade | Pelagibacter strain HTCC1062 | Utilizes TMAO as a nutrient source in oligotrophic environments. nih.govnih.gov | Genes for TMAO demethylase (Tdm) are abundant and expressed in SAR11 populations in the ocean. nih.gov |

| Gut Microbiota | Enterobacteriaceae | TMAO can stimulate their growth. researchgate.net | These bacteria are significant producers of TMA from TMAO in the gut. researchgate.net |

| Gut Microbiota | Lactobacillus species | Influenced by the presence of TMAO. | Show increased lactate production in the presence of TMAO but do not produce significant TMA. researchgate.net |

| Gut Microbiota | Bacteroides finegoldii, Bacteroides uniformis | Positively associated with increased TMAO levels. frontiersin.org | Genetic studies suggest a role in pathways that lead to higher TMAO concentrations. frontiersin.org |

The following table presents data on the production of dimethylamine (DMA) from TMAO by Escherichia coli engineered to express the TMAO demethylase (Tdm) from marine bacteria.

| Bacterial Source of Tdm Enzyme | Initial TMAO Concentration (mM) | Produced Dimethylamine (DMA) (µM) |

| Ruegeria pomeroyi DSS-3 | 1 | 984 ± 45 |

| Pelagibacteraceae strain HIMB59 | 1 | 171 ± 34 |

| Control (E. coli with empty vector) | 1 | Not detected |

Data adapted from Lidbury et al. (2014). nih.gov

This data quantitatively demonstrates the functional capability of the Tdm enzyme from two key marine bacterial clades in the demethylation of TMAO, a critical step in its environmental cycling.

Theoretical and Computational Investigations of Trimethylamine Oxide Tmao

Molecular Dynamics (MD) Simulations of Trimethylamine (B31210) N-Oxide Interactions

Molecular dynamics (MD) simulations, a powerful computational method for studying the physical movements of atoms and molecules, have been extensively applied to understand the behavior of TMAO in aqueous solutions and its interactions with biomolecules. These simulations provide a microscopic view of how TMAO exerts its stabilizing effects on proteins.

MD simulations have been crucial in detailing the interaction between TMAO and surrounding solvent molecules, particularly water and the denaturant urea (B33335). TMAO is an amphiphilic molecule, featuring a polar, negatively charged oxygen atom that can accept hydrogen bonds and three nonpolar methyl groups. pnas.org Simulations show that both the hydrophilic oxygen and the hydrophobic methyl groups are effectively solvated by water molecules. acs.orgnih.gov

A key finding from these simulations is that TMAO enhances the structure of water. acs.orgnih.gov It forms exceptionally strong hydrogen bonds with water, leading to a slowdown in the dynamics of the surrounding water molecules. rsc.org This interaction is so significant that it reduces the number of nearest-neighbor water molecules to each other. acs.orgnih.govnih.gov In contrast, the denaturant urea is known to disrupt the hydrogen-bonding network of water. MD studies of mixed solutions show that TMAO can counteract the denaturing effects of urea, not through strong direct binding to urea, but through indirect effects mediated by the water solvent. pnas.orgrsc.orgacs.org

Table 1: Summary of TMAO-Solvent Interactions from MD Simulations

| Interacting Molecule | Key Findings from MD Simulations | References |

|---|---|---|

| Water | TMAO enhances water structure and forms strong hydrogen bonds. | acs.org, nih.gov, rsc.org |

| Reduces the number of nearest identical water neighbors. | acs.org, nih.gov, nih.gov | |

| Both hydrophilic and hydrophobic parts of TMAO are well-solvated. | acs.org, nih.gov | |

| Urea | TMAO counteracts the denaturing effects of urea. | pnas.org, acs.org |

| Interactions are largely indirect and mediated by water. | rsc.org |

The mechanism of protein stabilization by TMAO is closely linked to its interaction with the protein surface. A widely held view, supported by numerous MD simulations, is the principle of preferential exclusion. pnas.org This theory posits that TMAO is generally depleted from the immediate vicinity of the protein surface, leading to the preferential hydration of the protein. nih.govacs.org This exclusion of TMAO from the protein's hydration shell makes the unfolded, expanded state of the protein thermodynamically less favorable, thus stabilizing the compact, native state. pnas.org

However, the interaction is more nuanced than simple exclusion. Some simulations indicate that TMAO can engage in direct interactions, accumulating near certain protein surfaces and forming hydrogen bonds. rsc.org The nature of the interaction depends on the specific protein surface chemistry; TMAO can interact with both polar and non-polar regions. rsc.org It has been observed to be excluded from the protein backbone and various side chains, yet it can also interact favorably with hydrophobic groups. pnas.orgnih.gov Advanced simulation analysis using minimum-distance distribution functions confirms that while TMAO is excluded on a macroscopic scale, there are specific density increases near the protein surface, suggesting that direct, localized interactions also play a role. nih.govacs.org

Table 2: Protein-TMAO Interaction Mechanisms

| Interaction Mechanism | Description | Supporting Evidence | References |

|---|---|---|---|

| Preferential Exclusion | TMAO is depleted from the protein surface, leading to preferential protein hydration. | Destabilizes the unfolded state, favoring the compact native form. | pnas.org, nih.gov, acs.org |

| Direct Binding | TMAO can accumulate at and bind to protein surfaces like a surfactant. | Interactions can be both polar (H-bonds) and non-polar. | rsc.org |

| Site-Specific Interactions | Effects vary by protein region; TMAO can cause backbone collapse but swelling of nonpolar residue regions. | Competing effects on different parts of the protein structure. | nih.gov, researchgate.net |

TMAO's influence on protein stability has a significant entropic component. MD simulations have shown that TMAO reduces the conformational entropy of a protein system. pnas.org By being excluded from the protein, TMAO effectively limits the conformational space available to the unfolded polypeptide chain. This phenomenon, often termed a "molecular crowding" effect, entropically penalizes the unfolded state and favors the more compact, folded state. pnas.orgrsc.orgacs.org

This stabilization arises from a combination of enthalpic and entropic factors. pnas.org The entropic contribution from the excluded volume effect is a key part of its mechanism. pnas.orgacs.org Simulations of peptide self-assembly further reveal that TMAO can lower the entropic barrier by stabilizing intermediate states, thereby smoothing the free energy landscape toward aggregation or folding. acs.org However, the effects can be complex and competing; simulations of peptides show that while TMAO's interaction with the backbone and charged residues promotes compact conformations, its interaction with nonpolar residues can sometimes lead to swelling. nih.govresearchgate.net

Quantum Chemical Methods and Ab Initio Calculations

Quantum chemical calculations, particularly ab initio ("from first principles") methods, provide a deeper understanding of the electronic structure and energetics that govern TMAO's interactions. wikipedia.org These methods solve the electronic Schrödinger equation to yield highly accurate information about molecular properties without empirical parameters.

Quantum chemical studies have quantified the strength and nature of TMAO's interactions. A key feature of TMAO is its large molecular dipole moment, calculated to be around 5.4 Debye, which arises from its zwitterionic N⁺–O⁻ bond. mdpi.com This high dipole moment enables TMAO to participate in strong dipole-dipole and ion-dipole interactions, which are crucial for its ability to form stable molecular clusters. mdpi.com

Ab initio calculations have been instrumental in analyzing the hydrogen bonds that TMAO forms. These calculations confirm that TMAO's hydrophilic oxygen atom acts as a strong hydrogen bond acceptor. pnas.org While TMAO can only form a single hydrogen bond with a molecule like sulfuric acid, its ability to also form strong ion-dipole interactions allows for the formation of stable clusters. mdpi.com

The propensity of TMAO to form hydrogen bonds is well-established and is known to control its interactions with molecules like urea. rsc.org Quantum calculations have also been used to interpret vibrational spectra, confirming the presence of very strong hydrogen bonds between TMAO and water. rsc.org In a different context, simulations have shown that TMAO can form direct hydrogen bonds with the bases of RNA, which can lead to the destabilization of RNA secondary structures. acs.org Furthermore, in complexes with dihalogens, while the primary interaction is a halogen bond, quantum calculations show that weak C–H···X hydrogen bonds also contribute to the stability, resulting in a polycentric binding arrangement. rsc.org

Modeling of Biochemical Pathways and Enzyme Mechanisms

Computational modeling has become an indispensable tool for understanding the complex role of Trimethylamine N-oxide (TMAO) in biology. These theoretical approaches allow researchers to simulate and analyze the intricate biochemical networks where TMAO acts as a key signaling molecule. Systems biology, in particular, utilizes genome-scale metabolic models to map out and study the functional implications of TMAO-related pathways. frontiersin.org

A primary focus of this modeling is the "TMA/TMAO super pathway," which describes the metaorganismal conversion of dietary precursors into TMAO. frontiersin.org This pathway begins in the gut, where microbial enzymes, such as choline (B1196258) TMA-lyase, metabolize nutrients like choline, L-carnitine, and betaine (B1666868) found in red meat, eggs, and dairy products. youtube.commdpi.comnih.gov The key enzyme responsible for cleaving choline to produce trimethylamine (TMA) is choline TMA-lyase (CutC), which requires an activating protein, CutD. frontiersin.org Once produced, TMA is absorbed and transported to the liver, where host enzymes, primarily Flavin-containing monooxygenase 3 (FMO3), oxidize it into TMAO. mdpi.comfrontiersin.orgamegroups.org

Computational models have been crucial in linking elevated TMAO levels to the pathogenesis of various diseases by identifying its influence on key signaling pathways. amegroups.org In cardiovascular disease, models suggest TMAO contributes to atherosclerosis by modulating pathways involved in inflammation, cholesterol metabolism, and thrombosis. nih.govamegroups.org For instance, TMAO has been shown to activate inflammatory pathways such as the nuclear factor-κB (NF-κB) signaling pathway and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. mdpi.comamegroups.org Furthermore, modeling has revealed that TMAO can downregulate the expression of key bile acid synthetic enzymes in the liver, like Cyp7a1 and Cyp27a1, which is a critical mechanism for cholesterol elimination. mdpi.comfrontiersin.org

In the context of neurodegenerative diseases, an Alzheimer's disease computational model identified TMAO as a top associated metabolite. nih.gov Theoretical studies suggest TMAO contributes to the progression of Alzheimer's by enhancing the activity of beta-secretase (BACE), an enzyme that accelerates the accumulation of amyloid-beta plaques in the brain. researchgate.net

Beyond pathway-level analysis, computational studies have investigated TMAO's direct effect on enzyme mechanisms. One significant finding is that TMAO acts as a direct ligand and activator for the endoplasmic reticulum (ER) stress kinase PERK. nih.gov This interaction selectively triggers the PERK branch of the unfolded protein response (UPR), leading to the induction of the transcription factor FoxO1, a key driver of metabolic disease. nih.gov Other studies have explored how TMAO affects protein folding dynamics, discovering that it can inhibit the refolding of enzymes like carbonic anhydrase by influencing the slow cis-trans isomerization of proline residues. nih.gov

Table 1: Summary of TMAO-Associated Biochemical Pathways and Enzyme Mechanisms

| Pathway/Enzyme | Biological Context | Role of TMAO | Computational Approach / Finding | References |

|---|---|---|---|---|

| TMAO Biosynthesis Pathway | Gut-Liver Axis | Product of metaorganismal metabolism | Pathway mapping and systems biology models trace conversion from dietary precursors via microbial TMA lyase and hepatic FMO3. | frontiersin.orgfrontiersin.orgamegroups.org |

| NF-κB Signaling | Inflammation, Atherosclerosis | Pathway Activation | Models link TMAO to pro-inflammatory responses mediated by NF-κB. | mdpi.comfrontiersin.orgamegroups.org |

| NLRP3 Inflammasome | Inflammation, Atherosclerosis | Inflammasome Activation | TMAO is shown to promote vascular inflammation through activation of the NLRP3 inflammasome. | mdpi.comamegroups.org |

| Bile Acid Synthesis | Cholesterol Metabolism | Pathway Inhibition | TMAO downregulates key enzymes (Cyp7a1, Cyp27a1), inhibiting cholesterol excretion. | mdpi.comfrontiersin.org |

| PERK (EIF2AK3) Kinase | ER Stress, Metabolic Disease | Direct Binding and Activation | TMAO is identified as a direct receptor for PERK, activating the UPR and inducing FoxO1. | nih.gov |

| Carbonic Anhydrase (CA) | Protein Folding | Folding Inhibition | TMAO inhibits refolding by disrupting the Uf intermediate state and affecting proline isomerization. | nih.gov |

| Beta-secretase (BACE) | Alzheimer's Disease | Activity Enhancement | Models suggest TMAO enhances BACE activity, promoting amyloid-beta accumulation. | researchgate.net |

Computational Approaches to Ligand Binding and Molecular Recognition

Molecular dynamics (MD) simulations are a powerful computational technique used to investigate the interactions between TMAO and biological macromolecules at an atomic level. mdpi.com These simulations provide insights into how TMAO is recognized by proteins and how it influences their structure, stability, and function.

A central theme emerging from computational studies is the amphiphilic nature of TMAO, which governs its interactions. MD simulations show that TMAO can interact favorably with both polar and non-polar parts of a protein. rsc.org One key mechanism of its action as a protein stabilizer involves its direct interaction with the protein surface, where it can act like a surfactant. rsc.org In aqueous solutions, TMAO molecules have been observed to bind to a protein's surface, limiting unfavorable contacts between water and hydrophobic surface areas while also restricting water-protein hydrogen bonds. rsc.org